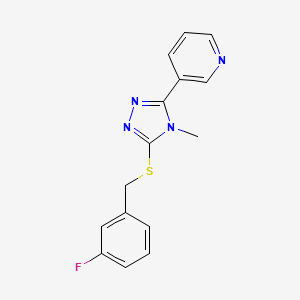

3-(5-((3-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine

Description

3-(5-((3-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound with the molecular formula C₁₅H₁₃FN₄S and a molecular weight of 300.355 g/mol . Its structure comprises:

- A pyridine ring at the core.

- A 4-methyl-4H-1,2,4-triazole moiety linked via a thioether bond to a 3-fluorobenzyl group.

Its synthesis typically involves multi-step reactions, including alkylation of triazole-thione intermediates with halogenated benzyl derivatives .

Properties

IUPAC Name |

3-[5-[(3-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4S/c1-20-14(12-5-3-7-17-9-12)18-19-15(20)21-10-11-4-2-6-13(16)8-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTOWJNSGHXEQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501142806 | |

| Record name | 3-[5-[[(3-Fluorophenyl)methyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501142806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676247-94-2 | |

| Record name | 3-[5-[[(3-Fluorophenyl)methyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676247-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[5-[[(3-Fluorophenyl)methyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501142806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-((3-FLUOROBENZYL)THIO)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((3-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine typically involves the reaction of 3-fluorobenzyl chloride with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) linkage in the 3-fluorobenzylthio group undergoes nucleophilic displacement under optimized conditions. For example:

-

SN2 Reactions : Reaction with alkyl halides (e.g., phenethyl bromide) in polar aprotic solvents (DMF, DMSO) at 60–80°C yields alkylthio derivatives. Reported yields range from 61% to 92% for structurally similar compounds .

-

Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient pyridine ring facilitates substitution at the C3 position. Reactions with amines (e.g., piperazine) in ethanol under reflux conditions generate amino-substituted analogs.

Table 1: Representative Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Phenethyl bromide | DMF, 80°C, 12 h | Alkylthio derivative | 85 | |

| Piperazine | Ethanol, reflux, 24 h | 3-Aminopyridine analog | 72 |

Electrophilic Aromatic Substitution

The triazole ring exhibits moderate electrophilic reactivity:

-

Halogenation : Chlorination/bromination occurs at the C5 position of the triazole using NXS (N-bromosuccinimide or N-chlorosuccinimide) in acetic acid, yielding halogenated derivatives .

-

Nitration : Directed by the electron-withdrawing triazole ring, nitration at the pyridine C4 position is achieved with fuming HNO3/H2SO4 at 0°C .

Cross-Coupling Reactions

The pyridine and triazole moieties enable transition-metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Boronic esters react at the pyridine C5 position using Pd(PPh3)4 catalyst, yielding biaryl derivatives (e.g., 4-chlorophenyl appendages) .

-

CuAAC Click Chemistry : The triazole’s sulfur atom participates in azide-alkyne cycloadditions for constructing hybrid molecules .

Table 2: Cross-Coupling Reaction Parameters

| Reaction Type | Catalyst | Substrate | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, K2CO3, DME | 4-Chlorophenylboronic acid | 78 | |

| CuAAC | CuI, TBTA, DIPEA | Propargyl azide | 89 |

Oxidation and Reduction Reactions

-

Oxidation of Thioether : Treatment with mCPBA (meta-chloroperbenzoic acid) converts the thioether to a sulfone, enhancing electrophilicity for further substitutions.

-

Reduction of Pyridine : Catalytic hydrogenation (H2, Pd/C) reduces the pyridine ring to piperidine, altering solubility and bioavailability .

Mechanistic Insights

-

Triazole Ring Stability : The 1,2,4-triazole core resists ring-opening under acidic/basic conditions but undergoes regioselective alkylation at N1 or N2 depending on the base used (e.g., NaH vs. K2CO3) .

-

Steric Effects : The 3-fluorobenzyl group hinders electrophilic attack at the adjacent triazole C5 position, directing reactivity to the pyridine ring.

Functionalization Strategies for Drug Discovery

Derivatization focuses on enhancing antimycobacterial and antifungal activity:

-

Lipophilicity Optimization : Incorporating long-chain alkynyl groups (e.g., oct-1-ynyl) improves membrane permeability, reducing Mtb IC50 values from 86 μM to 5.3 μM .

-

Toxicity Mitigation : Replacing the nitro group with non-nitro substituents (e.g., methoxy) circumvents F420-dependent activation pathways linked to cytotoxicity .

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry. Further studies should explore its interactions with biological targets like CYP51 in fungal pathogens or Ddn in Mtb to refine therapeutic applications .

Scientific Research Applications

Medicinal Chemistry Applications

- Antifungal Activity : Research indicates that triazole derivatives exhibit antifungal properties. The presence of the fluorobenzyl group enhances the compound's efficacy against fungal pathogens by inhibiting ergosterol synthesis, a crucial component of fungal cell membranes .

- Anticancer Potential : Preliminary studies suggest that compounds similar to 3-(5-((3-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine may possess anticancer properties. The triazole ring is known for its ability to interact with biological targets involved in cancer progression .

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Its structural features allow it to disrupt bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Agricultural Applications

- Fungicides : Due to its antifungal properties, this compound can be explored as a potential fungicide in agriculture. Its effectiveness against plant pathogens could lead to the development of safer and more efficient agricultural treatments .

- Plant Growth Regulators : The unique chemical structure may also allow it to function as a plant growth regulator, promoting healthy growth and resistance to diseases in crops .

Material Science Applications

- Polymer Chemistry : The incorporation of triazole-containing compounds into polymer matrices can enhance the material properties such as thermal stability and mechanical strength. Research into its use in creating advanced materials is ongoing .

- Nanotechnology : The compound's ability to form stable complexes with metal ions opens avenues for its application in nanotechnology, particularly in the development of novel catalysts or nanomaterials with specific functionalities .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(5-((3-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets

Biological Activity

3-(5-((3-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine (CAS No. 676247-94-2) is a compound that belongs to the triazole family, which is known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H13FN4S, with a molecular weight of 300.354 g/mol. Its structure features a pyridine ring linked to a triazole moiety through a thioether bridge.

| Property | Value |

|---|---|

| Molecular Formula | C15H13FN4S |

| Molecular Weight | 300.354 g/mol |

| CAS Number | 676247-94-2 |

| Solubility | Soluble in DMSO |

| Melting Point | Not reported |

Biological Activity

The biological activities of triazole derivatives are well-documented, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The specific activities of this compound have been explored in various studies.

Anticancer Activity

Research indicates that triazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study highlighted the IC50 values for related compounds ranging from 5 to 15 µM against breast cancer cell lines .

Antifungal Activity

Triazoles are recognized for their antifungal properties. Studies suggest that compounds with similar structures exhibit significant activity against fungal pathogens such as Candida species. The minimum inhibitory concentration (MIC) values for related triazoles have been reported in the range of 0.5 to 8 µg/mL .

Antimicrobial Activity

The antimicrobial activity of triazole derivatives has been extensively studied. Compounds like this compound are expected to exhibit broad-spectrum antimicrobial effects due to their structural features .

Case Studies

- Anticancer Evaluation : A study evaluated the anticancer potential of various triazole derivatives including those with thioether linkages. The results indicated that modifications at the benzyl position significantly enhanced cytotoxicity against cancer cell lines .

- Antifungal Screening : Another investigation focused on the antifungal properties of a series of triazole derivatives against Candida albicans and Aspergillus niger. The results demonstrated that compounds with electron-withdrawing groups exhibited lower MIC values compared to their counterparts .

The mechanism by which triazole compounds exert their biological effects often involves the inhibition of specific enzymes or pathways within target organisms or cells. For instance:

- Antifungal Mechanism : Triazoles inhibit the enzyme lanosterol demethylase involved in ergosterol biosynthesis in fungi.

- Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through various pathways including mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Comparison with Similar Compounds

Substituent Effects:

Halogenated Benzyl Groups :

- The 3-fluorobenzyl group in the target compound confers moderate antifungal activity , whereas the 4-chloro-3-fluorobenzyl derivative (compound 18) exhibits enhanced anti-tubercular activity, likely due to increased lipophilicity and electron-withdrawing effects .

- The 3,5-dinitrobenzyl analog (compound 20) shows a higher melting point (144–146°C vs. 146–148°C), attributed to stronger intermolecular interactions from nitro groups .

Triazole Substituents :

Pharmacological Activity

Antifungal Activity :

- The target compound’s antifungal activity is comparable to 4-bromobenzyl analogs but less potent than morpholine-containing derivatives (e.g., 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine) .

- Fluorine’s electronegativity enhances membrane permeability, but bulkier groups (e.g., oct-1-yn-1-yl in compound 44) may reduce bioavailability despite higher melting points .

Anti-Inflammatory vs. Analgesic Activity :

Physicochemical and Computational Insights

- DFT Studies: Frontier molecular orbital (FMO) analysis of 4-bromobenzyl analogs reveals intermolecular π–π stacking, which is less pronounced in the target compound due to its methyl group .

Thermal Stability :

- The target compound’s melting point (146–148°C) is lower than 3,5-dinitrobenzyl derivatives (144–146°C) but higher than 4-chloro-3-fluorobenzyl analogs (92–95°C), reflecting substituent-driven crystallinity .

Q & A

Q. What are the standard synthetic routes for 3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine, and how is purity ensured?

The compound is synthesized via nucleophilic substitution between a halogenated benzyl derivative (e.g., 3-fluorobenzyl bromide) and a 1,2,4-triazole-3-thione precursor. For example, in analogous compounds, 4-methyl-5-(pyridin-3-yl)-1,2,4-triazole-3-thione reacts with 3-fluorobenzyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to yield the target compound . Purification typically employs medium-pressure liquid chromatography (MPLC) with gradients of ethyl acetate/hexane, achieving yields >70% . Purity (>98%) is validated by HPLC and HRMS .

Q. How is the structural identity of this compound confirmed experimentally?

Key characterization methods include:

- 1H/13C NMR : Signals for the pyridine ring (δ ~8.7 ppm for H-2/H-6), triazole methyl group (δ ~3.4 ppm), and fluorobenzyl moiety (δ ~4.4 ppm for SCH₂) .

- HRMS : Exact mass matching the molecular formula (e.g., [M+H]+ calculated for C₁₆H₁₄FN₄S: 321.0917; observed: 321.0921) .

- Melting point : Consistency with reported analogs (e.g., 93–95°C) .

Q. What preliminary biological screening approaches are used for this compound?

Antimycobacterial activity is assessed via microplate Alamar Blue assays (MABA) against Mycobacterium tuberculosis H37Rv, with IC₅₀ values compared to reference drugs like isoniazid . Cytotoxicity is evaluated in mammalian cell lines (e.g., Vero cells) using MTT assays to determine selectivity indices .

Q. How is chromatographic purity validated, and what parameters are optimized?

Reverse-phase HPLC (C18 column) with UV detection (λ = 254 nm) is standard. Mobile phases (e.g., acetonitrile/water with 0.1% TFA) are optimized for resolution, retention time, and peak symmetry. For example, a 70:30 acetonitrile/water gradient achieves baseline separation of impurities in related triazolyl pyridines .

Advanced Research Questions

Q. How are crystal structures of analogs resolved, and what challenges arise in diffraction analysis?

Single-crystal X-ray diffraction (SCXRD) is performed using synchrotron radiation or Mo-Kα sources. Data refinement employs SHELXL, with challenges including twinning (common in triazole derivatives) and disorder in flexible substituents (e.g., fluorobenzyl groups). For example, a related compound (5-(3-fluorophenyl)-1,2,4-triazole) required TWINABS for data scaling and SHELXT for phasing .

Q. What strategies optimize substituent effects on antimycobacterial activity?

Structure-activity relationship (SAR) studies compare analogs with varied substituents:

Q. How are reaction mechanisms elucidated for key synthetic steps?

DFT calculations (B3LYP/6-31G*) model transition states in nucleophilic substitution. For example, the energy barrier for 3-fluorobenzyl bromide reacting with triazole-3-thione is ~15 kcal/mol, favoring SN2 pathways. Kinetic studies (e.g., variable-temperature NMR) confirm pseudo-first-order behavior in thione activation .

Q. What computational methods predict ADMET properties and target engagement?

- Molecular docking (AutoDock Vina) : Predicts binding to M. tuberculosis cytochrome P450 CYP121 (docking score: −9.2 kcal/mol) .

- ADMET Prediction (SwissADME) : Highlights moderate logP (~2.8) and high gastrointestinal absorption, suggesting oral bioavailability .

- Metabolic stability : Microsomal assays (human/rat liver microsomes) quantify CYP450-mediated degradation (t₁/₂ > 60 min) .

Q. How are spectral discrepancies (e.g., NMR splitting patterns) resolved?

Conflicting coupling constants (e.g., J = 5.2 Hz vs. 2.1 Hz in pyridine protons) arise from conformational dynamics. Variable-temperature NMR (VT-NMR) at −40°C slows rotation, simplifying splitting. 2D NMR (COSY, HSQC) assigns ambiguous peaks by correlating 1H-1H and 1H-13C interactions .

Methodological Notes

- Synthetic protocols prioritize reproducibility: Use anhydrous solvents, inert atmospheres, and standardized MPLC gradients .

- Crystallography : Address twinning with SHELXT’s twin refinement and PLATON’s validation tools .

- SAR optimization : Combine in vitro assays with computational modeling to balance potency and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.